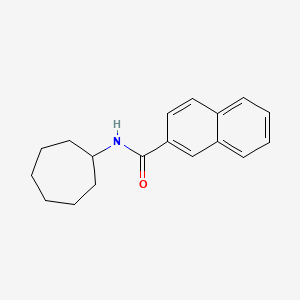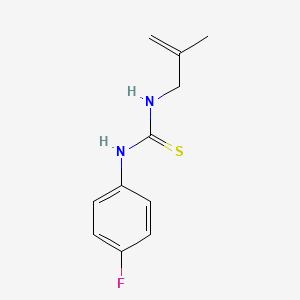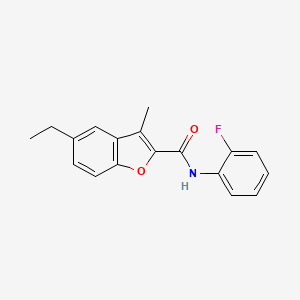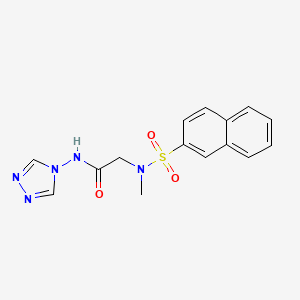![molecular formula C12H10ClN3O3S B5711950 N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5711950.png)
N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide, commonly known as N-(4-chlorophenylsulfonyl)-3-pyridinecarboxamide (CSPC), is a chemical compound with potential therapeutic applications. CSPC belongs to the class of sulfonylurea compounds, which are known for their hypoglycemic effects. CSPC has been studied extensively for its potential use in the treatment of diabetes, cancer, and inflammation.
Wirkmechanismus
The mechanism of action of N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide is not fully understood, but it is believed to involve the activation of ATP-sensitive potassium channels in pancreatic beta cells, leading to the stimulation of insulin secretion. In cancer cells, N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide has been shown to inhibit the activity of the proteasome, leading to the accumulation of misfolded proteins and induction of apoptosis. In inflammatory cells, N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide has been shown to inhibit the activity of the NF-κB pathway, leading to the reduction of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide has been shown to have various biochemical and physiological effects in animal models. In diabetic animals, N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide has been shown to reduce blood glucose levels and improve glucose tolerance. In cancer models, N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide has been shown to inhibit tumor growth and induce apoptosis. In inflammatory models, N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide has been shown to reduce the production of pro-inflammatory cytokines and improve the symptoms of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide. In diabetes research, further studies are needed to fully understand the mechanism of action of N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide and its potential use in the treatment of diabetes. In cancer research, N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide could be further studied for its potential use in combination with other chemotherapy drugs. In inflammation research, N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide could be further studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, N-(4-chlorophenylsulfonyl)-3-pyridinecarboxamide (N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide) is a chemical compound with potential therapeutic applications in various fields. N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide has been extensively studied for its potential use in the treatment of diabetes, cancer, and inflammation, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-aminopyridine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization and characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide has been studied extensively for its potential therapeutic applications in various fields. In diabetes research, N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide has been shown to stimulate insulin secretion and improve glucose tolerance in animal models. In cancer research, N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide has been shown to inhibit the growth of tumor cells and induce apoptosis. In inflammation research, N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide has been shown to reduce the production of pro-inflammatory cytokines and improve the symptoms of inflammatory diseases.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3S/c13-10-3-5-11(6-4-10)20(17,18)19-16-12(14)9-2-1-7-15-8-9/h1-8H,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAFKJLAODUJHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NOS(=O)(=O)C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/OS(=O)(=O)C2=CC=C(C=C2)Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(4-chlorophenyl)sulfonyl]oxy}pyridine-3-carboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5711897.png)
![1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5711905.png)



![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5711936.png)

![4-{[(cyclohexylamino)carbonothioyl]amino}-N-ethylbenzenesulfonamide](/img/structure/B5711953.png)
![N-cyclopropyl-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5711956.png)

